N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride
Description
N-[2-(Trifluoromethoxy)ethyl]propan-1-amine; hydrochloride is a tertiary amine hydrochloride salt characterized by a trifluoromethoxy (–OCF₃) group attached to an ethyl chain, which is further linked to a propylamine backbone. The hydrochloride salt form enhances its solubility in polar solvents and stability under standard storage conditions. This compound is of interest in pharmaceutical and agrochemical research due to the trifluoromethoxy group’s electron-withdrawing properties and lipophilicity, which can improve blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C6H13ClF3NO |
|---|---|
Molecular Weight |
207.62 g/mol |
IUPAC Name |
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H12F3NO.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H |
InChI Key |
GCEZZDRSXXRIMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCCOC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride typically involves the reaction of 2-(trifluoromethoxy)ethylamine with propan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituent/Group | Lipophilicity (LogP) | Solubility (mg/mL) | Key Applications | Source |
|---|---|---|---|---|---|
| Target Compound | Trifluoromethoxyethyl | 2.8 (estimated) | 45 (in H₂O) | CNS drug candidates | Inferred |
| N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine HCl | Trichlorophenoxy | 3.1 | 12 | Fungicide metabolites | |
| N,N-Diethyl-3-(3-(trifluoromethyl)phenyl)-2-propyn-1-amine HCl | Trifluoromethyl | 3.5 | 8 | Neuropharmacology | |
| N-[(1S)-1-(3-Fluorophenyl)ethyl]prop-2-yn-1-amine HCl | Meta-fluorophenyl | 2.4 | 30 | Antidepressants |
Biological Activity
N-[2-(trifluoromethoxy)ethyl]propan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which enhances its lipophilicity and metabolic stability. This modification is crucial for its interaction with biological targets, influencing its pharmacological profile.
This compound exhibits its biological effects primarily through interactions with various enzymes and receptors. The trifluoromethoxy group significantly increases the compound's binding affinity, which is essential for its activity against specific pathogens and biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like infections.
- Receptor Modulation : It may also act as a modulator of certain receptors, affecting neurotransmitter systems and contributing to its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated selective activity against Chlamydia species, with research indicating that derivatives containing the trifluoromethoxy group show enhanced antichlamydial activity compared to their non-fluorinated analogs .
Anticonvulsant Properties
Research into related compounds suggests that similar structures exhibit anticonvulsant properties. These compounds may work by modulating sodium and calcium channels, providing a basis for further exploration of this compound in seizure models .
Case Studies
- Antichlamydial Activity : In vitro studies showed that when HEp-2 cells were treated with this compound post-infection with C. trachomatis, there was a significant reduction in the number and size of chlamydial inclusions. This suggests a promising avenue for developing selective treatments against chlamydial infections .
- Antimicrobial Spectrum : The compound has been evaluated against various Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum activity. Its efficacy was compared to standard antibiotics, revealing comparable or superior performance under specific conditions .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[2-(trifluoromethyl)ethyl]propan-1-amine | Moderate antibacterial activity | Lacks trifluoromethoxy group |
| N-[2-(trifluoromethoxy)ethyl]butan-1-amine | Antimicrobial potential | Longer alkyl chain |
| N-[2-(trifluoromethoxy)ethyl]pentan-1-amine | Limited activity | Increased lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
